molecular formula C27H51N9O7 B14162398 L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-valyl-L-glutamine CAS No. 923929-85-5

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-valyl-L-glutamine

Cat. No.: B14162398
CAS No.: 923929-85-5
M. Wt: 613.8 g/mol
InChI Key: OZJDEAKUAIGDRG-OEUJLIAZSA-N
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Description

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-valyl-L-glutamine is a complex peptide compound It is composed of several amino acids, including leucine, ornithine, valine, and glutamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-valyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized for efficiency and cost-effectiveness, often involving automated peptide synthesizers.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-valyl-L-glutamine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like methionine or cysteine if present.

    Reduction: Disulfide bonds, if any, can be reduced to thiol groups.

    Substitution: Functional groups on the side chains can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in sulfoxides or sulfonic acids, while reduction can yield free thiols.

Scientific Research Applications

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-valyl-L-glutamine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and drugs.

Mechanism of Action

The mechanism of action of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-valyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, influencing cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-serine
  • L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine
  • L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycinamide

Uniqueness

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-valyl-L-glutamine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.

Properties

CAS No.

923929-85-5

Molecular Formula

C27H51N9O7

Molecular Weight

613.8 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C27H51N9O7/c1-13(2)12-16(28)22(38)33-17(8-7-11-32-27(30)31)23(39)35-21(15(5)6)25(41)36-20(14(3)4)24(40)34-18(26(42)43)9-10-19(29)37/h13-18,20-21H,7-12,28H2,1-6H3,(H2,29,37)(H,33,38)(H,34,40)(H,35,39)(H,36,41)(H,42,43)(H4,30,31,32)/t16-,17-,18-,20-,21-/m0/s1

InChI Key

OZJDEAKUAIGDRG-OEUJLIAZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)N

Origin of Product

United States

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